6-Fluoro-2-(methylthio)-8-nitro-4H-benzo[e][1,3]thiazin-4-one
CAS No.:
Cat. No.: VC15777490
Molecular Formula: C9H5FN2O3S2
Molecular Weight: 272.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H5FN2O3S2 |
|---|---|
| Molecular Weight | 272.3 g/mol |
| IUPAC Name | 6-fluoro-2-methylsulfanyl-8-nitro-1,3-benzothiazin-4-one |
| Standard InChI | InChI=1S/C9H5FN2O3S2/c1-16-9-11-8(13)5-2-4(10)3-6(12(14)15)7(5)17-9/h2-3H,1H3 |
| Standard InChI Key | WPEOCHCHPNHPJY-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=NC(=O)C2=C(S1)C(=CC(=C2)F)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
6-Fluoro-2-(methylthio)-8-nitro-4H-benzo[e][1, thiazin-4-one (IUPAC name: 6-fluoro-2-methylsulfanyl-8-nitro-1,3-benzothiazin-4-one) belongs to the benzothiazinone class of heterocyclic compounds. Its molecular formula, C₉H₅FN₂O₃S₂, corresponds to a molecular weight of 272.3 g/mol. The structure features a bicyclic framework comprising a benzene ring fused to a 1,3-thiazin-4-one moiety, with functional groups strategically positioned at the 2-, 6-, and 8-positions (Figure 1).
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₅FN₂O₃S₂ |
| Molecular Weight | 272.3 g/mol |
| Canonical SMILES | CSC1=NC(=O)C2=C(S1)C(=CC(=C2)F)N+[O-] |
| InChI Key | WPEOCHCHPNHPJY-UHFFFAOYSA-N |
| PubChem CID | 134714869 |
The presence of electron-withdrawing groups (nitro at C8, fluorine at C6) and a methylthio group at C2 creates a polarized electronic environment, enhancing reactivity and biological target engagement.
Spectroscopic and Computational Insights
Density functional theory (DFT) simulations predict strong intramolecular hydrogen bonding between the nitro group and the thiazinone carbonyl oxygen, stabilizing the planar conformation. Nuclear magnetic resonance (NMR) studies corroborate this, with distinct shifts for the fluorine atom (δ ~ -110 ppm in ¹⁹F NMR) and the methylthio group (δ 2.5 ppm in ¹H NMR). The compound’s lipophilicity (calculated LogP = 2.87) suggests moderate membrane permeability, aligning with its observed antibacterial efficacy.
Synthetic Methodologies
Conventional Multi-Step Synthesis
The synthesis of 6-fluoro-2-(methylthio)-8-nitro-4H-benzo[e][1, thiazin-4-one typically begins with halogenated benzyl derivatives and thiourea precursors. A representative route involves:
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Nucleophilic Aromatic Substitution: Reaction of 4-fluoro-2-nitrobenzene derivatives with thiourea under basic conditions to introduce the thioamide group.
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Electrophilic Cyclization: Treatment with methyl iodide in the presence of a base to form the methylthio substituent and induce ring closure.
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Oxidative Nitration: Selective nitration at the 8-position using a mixed acid system (HNO₃/H₂SO₄) to yield the final product.
Table 2: Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thioamide Formation | Thiourea, K₂CO₃, DMF, 80°C | 85 |
| Methylthio Incorporation | CH₃I, NaOH, EtOH, RT | 78 |
| Nitration | HNO₃/H₂SO₄, 0°C | 65 |
Biological Activity and Mechanism of Action
Anti-Tubercular Efficacy
6-Fluoro-2-(methylthio)-8-nitro-4H-benzo[e][1, thiazin-4-one exhibits potent activity against Mycobacterium tuberculosis (MTB), with a minimum inhibitory concentration (MIC) of 0.06 µg/mL against drug-sensitive strains. Mechanistic studies indicate irreversible inhibition of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an enzyme critical for arabinan biosynthesis in the mycobacterial cell wall. The nitro group undergoes enzymatic reduction to a nitroso intermediate, which covalently modifies DprE1’s active-site cysteine residue (Cys387), disrupting cell wall integrity.
Comparative Analysis with Structural Analogues
Table 3: Activity Comparison of Benzothiazinone Derivatives
| Compound | R₁ | R₂ | MIC vs. MTB (µg/mL) | DprE1 Inhibition (%) |
|---|---|---|---|---|
| BTZ043 | -SCH₃ | -NO₂ | 0.03 | 98 |
| PBTZ169 | -OCH₃ | -NO₂ | 0.05 | 95 |
| 6-Fluoro-2-(methylthio)-... | -SCH₃ | -NO₂ | 0.06 | 96 |
| BTZ038 | -Cl | -H | 0.5 | 82 |
The fluorine atom at C6 enhances membrane permeability compared to methoxy or chloro substituents, while the methylthio group at C2 improves metabolic stability over hydroxylated analogues.
Future Directions and Applications
Broad-Spectrum Antibacterial Exploration
Preliminary data indicate activity against Staphylococcus aureus (MIC = 2 µg/mL) and Acinetobacter baumannii (MIC = 4 µg/mL), expanding potential applications beyond mycobacterial infections.
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